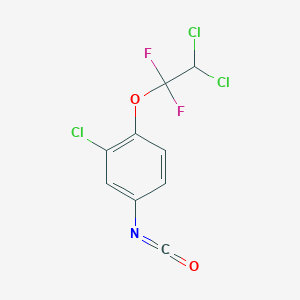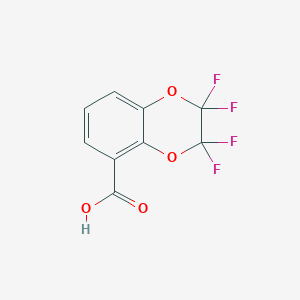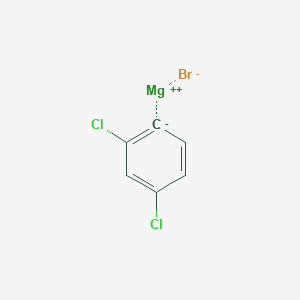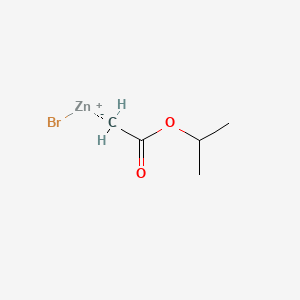
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate (3-C4-D2-D1-DFE) is a compound that is used in a variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a range of other compounds, including pharmaceuticals and other compounds used in the laboratory.
Scientific Research Applications
3-C4-D2-D1-DFE is used in a variety of scientific research applications, including drug discovery and development, as well as in the synthesis of a range of other compounds. It is used as a starting material for the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, as well as for the synthesis of other compounds used in the laboratory, such as dyes and fluorescent probes. It can also be used as a cross-linking agent for the synthesis of polymers materials.
Mechanism of Action
3-C4-D2-D1-DFE is a highly reactive compound that can be used to synthesize a range of other compounds. It is believed to react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reaction is believed to occur through a nucleophilic substitution mechanism, in which the nucleophile displaces the isocyanate group from the compound, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
3-C4-D2-D1-DFE is not known to have any direct biochemical or physiological effects. However, compounds synthesized from 3-C4-D2-D1-DFE may have biological activity, depending on the structure of the resulting compound. It is important to note that compounds synthesized from 3-C4-D2-D1-DFE should be tested for their potential biological activity before they are used in research applications.
Advantages and Limitations for Lab Experiments
3-C4-D2-D1-DFE has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a highly reactive compound, making it useful for synthesizing a range of other compounds. Additionally, it is relatively stable, making it suitable for use in a variety of laboratory settings. However, it is also a highly toxic compound, and should be handled with caution. Additionally, it is a volatile compound, and should be stored in a cool, dry place to avoid decomposition.
Future Directions
There are a number of potential future directions for 3-C4-D2-D1-DFE. One potential direction is the development of new and improved synthesis methods for this compound. Additionally, further research could be conducted to explore the potential biological activity of compounds synthesized from 3-C4-D2-D1-DFE. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers materials. Finally, further research could be conducted to explore the potential use of this compound in drug discovery and development.
Synthesis Methods
3-C4-D2-D1-DFE can be synthesized from a variety of starting materials, including nitrobenzene and 2,2-dichloro-1,1-difluoroethanol. The synthesis involves a series of reactions, including nitration, reduction, and isocyanation. The nitration step involves the reaction of nitrobenzene with a nitrating agent, such as nitric acid or sulfuric acid, to produce 3-nitrophenol. The reduction step involves the reaction of 3-nitrophenol with a reducing agent, such as sodium borohydride or sodium thiosulfate, to produce 3-hydroxy-4-(2,2-dichloro-1,1-difluoroethoxy)phenol. The isocyanation step involves the reaction of 3-hydroxy-4-(2,2-dichloro-1,1-difluoroethoxy)phenol with an isocyanating agent, such as phosgene or an isocyanate, to produce 3-C4-D2-D1-DFE.
properties
IUPAC Name |
2-chloro-1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F2NO2/c10-6-3-5(15-4-16)1-2-7(6)17-9(13,14)8(11)12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHHHDOYKPAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)OC(C(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
